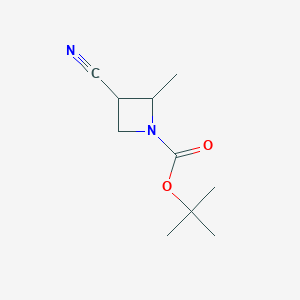![molecular formula C9H8BrN3 B13002042 7-Bromo-6,8-dimethylpyrido[2,3-b]pyrazine](/img/structure/B13002042.png)
7-Bromo-6,8-dimethylpyrido[2,3-b]pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo-6,8-dimethylpyrido[2,3-b]pyrazine is a nitrogen-containing heterocyclic compound. It features a pyridine ring fused with a pyrazine ring, with bromine and methyl groups as substituents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-6,8-dimethylpyrido[2,3-b]pyrazine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2,3-diaminopyridine with 1,3-dibromo-2-propanone under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions: 7-Bromo-6,8-dimethylpyrido[2,3-b]pyrazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminopyridopyrazine derivative .
Wissenschaftliche Forschungsanwendungen
7-Bromo-6,8-dimethylpyrido[2,3-b]pyrazine has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of kinase inhibitors and other therapeutic agents.
Materials Science: The compound is used in the synthesis of organic semiconductors and other advanced materials.
Biological Studies: It is employed in the study of enzyme inhibition and other biochemical processes.
Wirkmechanismus
The mechanism of action of 7-Bromo-6,8-dimethylpyrido[2,3-b]pyrazine involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the active site of the enzyme, blocking its activity. This interaction can disrupt various signaling pathways, leading to therapeutic effects in diseases such as cancer .
Vergleich Mit ähnlichen Verbindungen
6,8-Dimethylpyrido[2,3-b]pyrazine: Lacks the bromine substituent.
7-Bromo-8-methylpyrido[2,3-b]pyrazine: Similar structure but with different methyl group positioning.
7-Bromo-6-methylpyrido[2,3-b]pyrazine: Another variant with a single methyl group.
Uniqueness: 7-Bromo-6,8-dimethylpyrido[2,3-b]pyrazine is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for developing specialized therapeutic agents and materials .
Eigenschaften
Molekularformel |
C9H8BrN3 |
|---|---|
Molekulargewicht |
238.08 g/mol |
IUPAC-Name |
7-bromo-6,8-dimethylpyrido[2,3-b]pyrazine |
InChI |
InChI=1S/C9H8BrN3/c1-5-7(10)6(2)13-9-8(5)11-3-4-12-9/h3-4H,1-2H3 |
InChI-Schlüssel |
BGOHDTIDURKILU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NC2=NC=CN=C12)C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B13001965.png)


![(R)-6,6-Dimethylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B13001978.png)
![2-Amino-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanoic acid](/img/structure/B13001982.png)

![{4-Methoxybicyclo[2.2.2]octan-1-yl}methanamine](/img/structure/B13001995.png)

![4,4-Difluoro-6-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B13002012.png)

![Tert-butyl 5-(hydroxymethyl)-2-azabicyclo[3.1.1]heptane-2-carboxylate](/img/structure/B13002017.png)

![7-Chloro-5-methylthiazolo[4,5-d]pyrimidine](/img/structure/B13002050.png)

